![molecular formula C30H32N4O5S B2496488 N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide CAS No. 422292-76-0](/img/structure/B2496488.png)
N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of complex organic molecules that exhibit a range of biological activities. The synthesis and study of such compounds are crucial for the development of new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Lu et al. (2021) described the synthesis of a molecule with antiproliferative activity through condensation and cyclization steps, highlighting techniques that could be relevant for synthesizing the target compound (Lu et al., 2021).
Molecular Structure Analysis
The determination of molecular structure is typically achieved through crystallography and molecular modeling. The study by Lu et al. (2021) also detailed the crystal structure of a synthesized molecule, underscoring the importance of structural determination in understanding the function and reactivity of complex molecules (Lu et al., 2021).
Chemical Reactions and Properties
The reactivity of complex organic molecules can be studied through their participation in various chemical reactions. Flippin and Muchowski (1993) investigated the acylation of o-tolualdehyde cyclohexylimines, revealing insights into the reactivity of similar compounds (Flippin & Muchowski, 1993).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their application and processing. These properties can be influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the potential application of organic compounds in medicinal chemistry and material science. Elfekki et al. (2014) discussed the synthesis and evaluation of novel compounds for anti-cancer activity, providing a model for assessing the chemical properties of similar molecules (Elfekki et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been dedicated to synthesizing novel compounds with potential therapeutic applications, including the chemical structure of interest. A study highlighted the synthesis of quinazolinone derivatives that exhibit significant antimicrobial properties. These compounds were synthesized and characterized using various spectroscopic techniques, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another research effort focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring their structural characterization and antimicrobial activity (Patel & Patel, 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated quinazolinone derivatives for their antimicrobial efficacy. One such investigation synthesized compounds with potential antimicrobial activity against a range of bacterial and fungal strains, highlighting the chemical compound's role in addressing microbial resistance (Habib, Hassan, & El‐Mekabaty, 2013). Another study synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, assessing their anticonvulsant potential and indirectly suggesting their broader pharmacological applications (Archana, Srivastava, & Kumar, 2002).
Antiproliferative Activity
The antiproliferative potential of related compounds has been explored, with a focus on their inhibitory effects on cancer cell lines. One study detailed the synthesis of a molecule with antiproliferative activity, indicating its utility in cancer research (Lu et al., 2021). This research underscores the compound's relevance in developing new therapeutic strategies against cancer.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-38-23-7-4-6-22(16-23)32-27(35)19-40-30-33-26-10-3-2-9-25(26)29(37)34(30)18-20-11-13-21(14-12-20)28(36)31-17-24-8-5-15-39-24/h2-10,15-16,20-21H,11-14,17-19H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSOFAZRZZDQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)


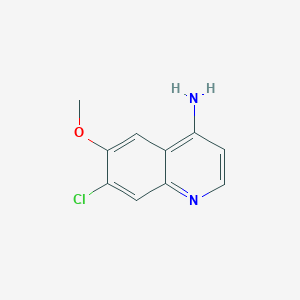
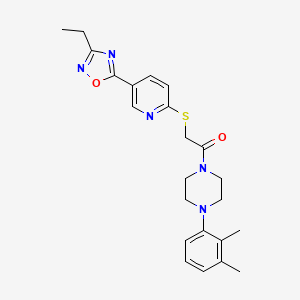
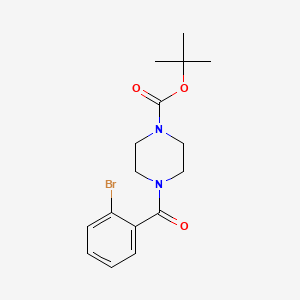

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
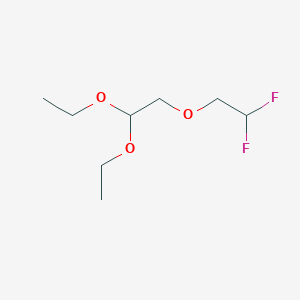
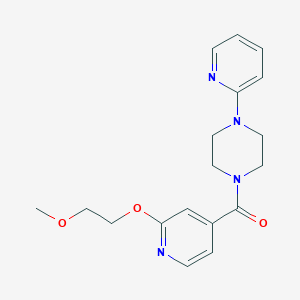

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)